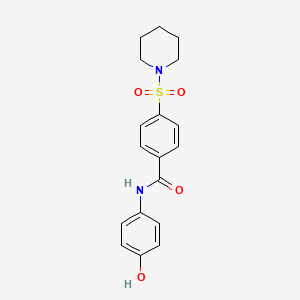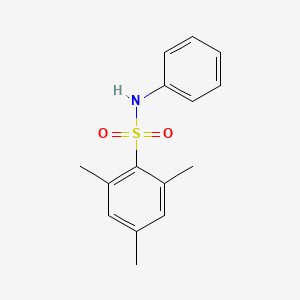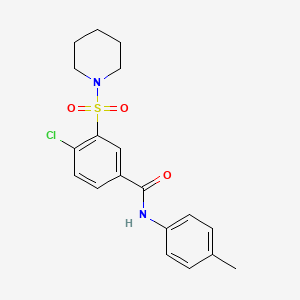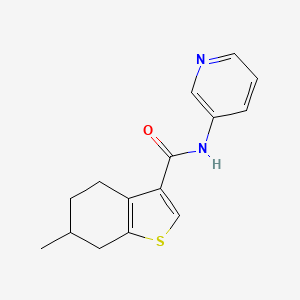
N-(4-hydroxyphenyl)-4-(1-piperidinylsulfonyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-hydroxyphenyl)-4-(1-piperidinylsulfonyl)benzamide, also known as HPPB, is a chemical compound that has been extensively studied for its potential applications in scientific research. HPPB is a small molecule that has been shown to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers in various fields.
作用机制
The mechanism of action of N-(4-hydroxyphenyl)-4-(1-piperidinylsulfonyl)benzamide is not fully understood, but it is believed to work by modulating the activity of certain enzymes and receptors in the body. N-(4-hydroxyphenyl)-4-(1-piperidinylsulfonyl)benzamide has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. By inhibiting this enzyme, N-(4-hydroxyphenyl)-4-(1-piperidinylsulfonyl)benzamide can increase the levels of acetylcholine in the brain, which can improve cognitive function.
Biochemical and Physiological Effects:
N-(4-hydroxyphenyl)-4-(1-piperidinylsulfonyl)benzamide has been shown to have a wide range of biochemical and physiological effects. In addition to its neuroprotective effects, N-(4-hydroxyphenyl)-4-(1-piperidinylsulfonyl)benzamide has been shown to have anti-inflammatory and antioxidant effects. N-(4-hydroxyphenyl)-4-(1-piperidinylsulfonyl)benzamide has also been shown to improve glucose metabolism and insulin sensitivity, making it a potential treatment for diabetes.
实验室实验的优点和局限性
One advantage of using N-(4-hydroxyphenyl)-4-(1-piperidinylsulfonyl)benzamide in lab experiments is its ability to cross the blood-brain barrier, allowing it to act directly on the brain. However, N-(4-hydroxyphenyl)-4-(1-piperidinylsulfonyl)benzamide has also been shown to have some limitations, including its potential toxicity and its limited solubility in water.
未来方向
There are many potential future directions for research on N-(4-hydroxyphenyl)-4-(1-piperidinylsulfonyl)benzamide. One area that has received significant attention is the potential use of N-(4-hydroxyphenyl)-4-(1-piperidinylsulfonyl)benzamide in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Other potential areas of research include the use of N-(4-hydroxyphenyl)-4-(1-piperidinylsulfonyl)benzamide in treating diabetes and other metabolic disorders. Additionally, further research is needed to fully understand the mechanism of action of N-(4-hydroxyphenyl)-4-(1-piperidinylsulfonyl)benzamide and its potential side effects.
合成方法
N-(4-hydroxyphenyl)-4-(1-piperidinylsulfonyl)benzamide can be synthesized using a variety of methods, including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the use of chemical reactions to create the compound, while enzymatic synthesis uses enzymes to catalyze the reaction. One common method for synthesizing N-(4-hydroxyphenyl)-4-(1-piperidinylsulfonyl)benzamide is through the reaction of 4-aminophenol with piperidine-1-sulfonyl chloride and benzoyl chloride.
科学研究应用
N-(4-hydroxyphenyl)-4-(1-piperidinylsulfonyl)benzamide has been shown to have a wide range of applications in scientific research. One area where N-(4-hydroxyphenyl)-4-(1-piperidinylsulfonyl)benzamide has been studied extensively is in the field of neuroscience. N-(4-hydroxyphenyl)-4-(1-piperidinylsulfonyl)benzamide has been shown to have neuroprotective effects and has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
属性
IUPAC Name |
N-(4-hydroxyphenyl)-4-piperidin-1-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4S/c21-16-8-6-15(7-9-16)19-18(22)14-4-10-17(11-5-14)25(23,24)20-12-2-1-3-13-20/h4-11,21H,1-3,12-13H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYPNRBNDJVMTQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-hydroxyphenyl)-4-piperidin-1-ylsulfonylbenzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(3-chlorophenyl)-4-{1-[(1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-3-piperidinyl}piperazine](/img/structure/B5212852.png)
![3-{[1-(4-pentenoyl)-4-piperidinyl]oxy}-N-(2-pyridinylmethyl)benzamide](/img/structure/B5212856.png)
![2-[(2-methyl-6-phenyl-4-pyrimidinyl)thio]-N-(4-methyl-1,3-thiazol-2-yl)propanamide](/img/structure/B5212857.png)
![5-{[2-(methoxymethyl)-1-piperidinyl]carbonyl}-2-(2-phenylethyl)-1,3-benzoxazole](/img/structure/B5212861.png)
![2-methoxy-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-N-{[5-(methoxymethyl)-2-furyl]methyl}ethanamine](/img/structure/B5212868.png)

![5-(3-bromo-4-hydroxy-5-methoxyphenyl)-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B5212884.png)

![ethyl 3-[7-hydroxy-2-(4-iodophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-6-yl]propanoate](/img/structure/B5212892.png)
![ethyl 3-(2-methylbenzyl)-1-[(3-methyl-2-thienyl)carbonyl]-3-piperidinecarboxylate](/img/structure/B5212905.png)


![2-(3-nitrophenyl)-1,2,2',3',5',6'-hexahydro-3H-spiro[isoquinoline-4,4'-pyran]-3-imine hydrobromide](/img/structure/B5212949.png)
![1-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]-N-methyl-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}methanamine](/img/structure/B5212950.png)